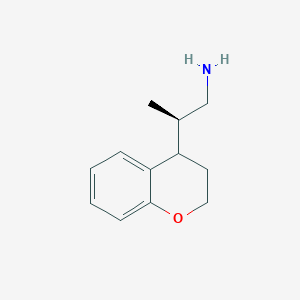

![molecular formula C21H12N2O3S B2737344 N-(苯并[d]噻唑-6-基)-3-氧代-3H-苯并[f]咔啉-2-甲酰胺 CAS No. 922879-14-9](/img/structure/B2737344.png)

N-(苯并[d]噻唑-6-基)-3-氧代-3H-苯并[f]咔啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques such as NMR, FT-IR spectroscopies, mass spectrometry, and single X-ray crystallography .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with different reagents to form new compounds with potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be studied using various techniques. Some compounds do not violate the rule of five and have good bioavailability and drug-likeness scores .科学研究应用

氰化物阴离子的化学传感器

N-(苯并[d]噻唑-6-基)-3-氧代-3H-苯并[f]色满-2-甲酰胺及其衍生物已被研究其作为化学传感器的潜力,特别是用于检测氰化物阴离子。这些化合物在与氰化物相互作用后其光物理性质发生显著变化,使其适用于阴离子传感应用。这些化合物与氰化物阴离子进行迈克尔加成反应的能力允许比色和荧光响应,从而便于肉眼轻松观察氰化物的存在 (Wang 等人,2015)。

人腺苷受体的潜在配体

对新型 4-氧代-N-(取代-噻唑-2-基)-4H-色满-2-甲酰胺的合成和表征的研究表明这些化合物是人腺苷受体的有希望的配体。这项研究很重要,因为腺苷受体在各种生理过程中发挥作用,包括心血管功能、神经传递和免疫反应。这些研究提供的详细分子几何构象分析对于理解配体-受体结合动力学至关重要 (Cagide 等人,2015)。

金属配合物的合成

N-(苯并[d]噻唑-6-基)-3-氧代-3H-苯并[f]色满-2-甲酰胺的化学通用性允许合成各种金属配合物,包括与铜(II)、钴(II)和镍(II)的配合物。这些配合物已被探索其结构、光谱性质和电化学行为。与不同金属形成配合物的能力扩展了这些化合物在催化、材料科学和生物活性分子中的潜在应用 (Myannik 等人,2018)。

抗菌应用

N-(苯并[d]噻唑-6-基)-3-氧代-3H-苯并[f]色满-2-甲酰胺及其衍生物的结构框架已被用于开发新型抗菌剂。这些化合物表现出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。探索这些化合物作为抗菌剂突出了它们在面对不断上升的抗生素耐药性时满足对新抗生素需求的潜力 (Palkar 等人,2017)。

抗肿瘤活性

新型带有苯并噻唑部分的色满酮衍生物,包括 N-(苯并[d]噻唑-6-基)-3-氧代-3H-苯并[f]色满-2-甲酰胺,已合成并评估其抗肿瘤活性。这些化合物对各种癌细胞系表现出显着的抗癌活性,使其成为作为癌症治疗剂进一步开发的潜在候选物 (El-Helw 等人,2019)。

作用机制

While the specific mechanism of action for “N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities. For example, some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .

安全和危害

未来方向

The future research on “N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” and other benzothiazole derivatives could focus on further exploring their biological activities and developing more efficient synthetic methods . Additionally, more studies are needed to fully understand their mechanisms of action and to optimize their physicochemical and pharmacokinetic properties .

属性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O3S/c24-20(23-13-6-7-17-19(9-13)27-11-22-17)16-10-15-14-4-2-1-3-12(14)5-8-18(15)26-21(16)25/h1-11H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJOCFIGRMGCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2737263.png)

![2-Ethyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2737266.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2737267.png)

![N-(3,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737270.png)

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)

![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)

![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2737277.png)

![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)